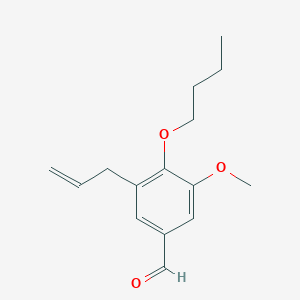

3-Allyl-4-butoxy-5-methoxybenzaldehyde

Overview

Description

3-Allyl-4-butoxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C15H20O3 It is characterized by the presence of an allyl group, a butoxy group, and a methoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-4-butoxy-5-methoxybenzaldehyde typically involves the alkylation of 4-hydroxy-3-methoxybenzaldehyde with butyl bromide in the presence of a base, followed by allylation using allyl bromide. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Allyl-4-butoxy-5-methoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy and butoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Alkyl halides in the presence of a base like K2CO3.

Major Products:

Oxidation: 3-Allyl-4-butoxy-5-methoxybenzoic acid.

Reduction: 3-Allyl-4-butoxy-5-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Allyl-4-butoxy-5-methoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

Industry: It can be used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-Allyl-4-butoxy-5-methoxybenzaldehyde is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of functional groups like the aldehyde, allyl, and methoxy groups may allow the compound to form covalent or non-covalent interactions with these targets, thereby modulating their activity.

Comparison with Similar Compounds

3-Allyl-4-hydroxy-5-methoxybenzaldehyde: Similar structure but with a hydroxyl group instead of a butoxy group.

3-Bromo-4-butoxy-5-methoxybenzaldehyde: Similar structure but with a bromo group instead of an allyl group.

Uniqueness: 3-Allyl-4-butoxy-5-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the allyl group, in particular, may enhance its ability to participate in various chemical reactions compared to its analogs.

Biological Activity

3-Allyl-4-butoxy-5-methoxybenzaldehyde (CAS No. 128139-63-9) is an organic compound characterized by its unique molecular structure, which includes an allyl group, a butoxy group, and a methoxy group attached to a benzaldehyde core. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure:

- Molecular Formula: C15H20O3

- Key Functional Groups:

- Aldehyde

- Methoxy

- Butoxy

- Allyl

Synthesis Methods:

The synthesis typically involves:

- Alkylation : 4-Hydroxy-3-methoxybenzaldehyde is reacted with butyl bromide in the presence of a base.

- Allylation : The product is then treated with allyl bromide under controlled conditions, often using dimethylformamide (DMF) as a solvent and potassium carbonate (K2CO3) as a catalyst.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Bacillus cereus | 18 | 50 |

These results suggest that the compound may disrupt bacterial cell membranes, leading to cell death through mechanisms such as lipid peroxidation .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers significantly:

| Inflammatory Marker | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 150 |

| IL-6 | 200 | 90 |

| IL-1β | 180 | 70 |

These findings indicate that this compound may modulate immune responses by influencing cytokine production .

The exact mechanism of action for the biological effects of this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways and microbial defense mechanisms. The functional groups present in the structure may facilitate these interactions through covalent or non-covalent bonding .

Study on Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy explored the efficacy of various derivatives of benzaldehyde compounds, including this compound. The results demonstrated that this compound exhibited superior activity against Gram-positive bacteria compared to its analogs .

Study on Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of this compound in a rat model of induced inflammation. The study reported a significant decrease in paw edema and inflammatory cytokine levels when treated with varying doses of the compound over a two-week period .

Properties

IUPAC Name |

4-butoxy-3-methoxy-5-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-4-6-8-18-15-13(7-5-2)9-12(11-16)10-14(15)17-3/h5,9-11H,2,4,6-8H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUDAGLUGZXHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1OC)C=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40601419 | |

| Record name | 4-Butoxy-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128139-63-9 | |

| Record name | 4-Butoxy-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.